molecular formula C11H14N2OS2 B2983890 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine CAS No. 1197620-96-4

4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine

Cat. No.: B2983890
CAS No.: 1197620-96-4
M. Wt: 254.37
InChI Key: LVJGYDQBUFYTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine is a heterocyclic compound that features a thiomorpholine ring attached to a pyridine ring via a carbonyl group. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine typically involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with thiomorpholine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in its structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidine
  • 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]morpholine
  • 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]pyrrolidine

Uniqueness

4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c1-15-10-9(3-2-4-12-10)11(14)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJGYDQBUFYTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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